molecular formula C15H22N2O2 B2979594 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea CAS No. 1286705-03-0

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea

Cat. No.: B2979594
CAS No.: 1286705-03-0
M. Wt: 262.353
InChI Key: HJLNHWKNPNYYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.353. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-10-4-7-13(8-11(10)2)17-14(18)16-9-15(3,19)12-5-6-12/h4,7-8,12,19H,5-6,9H2,1-3H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLNHWKNPNYYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC(C)(C2CC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea is a synthetic organic compound with the molecular formula C15H22N2O2C_{15}H_{22}N_{2}O_{2} and a molecular weight of approximately 262.35 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and analgesic properties.

Chemical Structure

The structure of this compound includes:

  • A cyclopropyl group
  • A hydroxyl group
  • A urea functional group
  • A dimethylphenyl moiety

This unique combination of structural features suggests diverse biological interactions.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Inhibition of Prostaglandin Synthesis : Similar compounds have shown significant inhibition of prostaglandin synthesis, which is linked to anti-inflammatory effects. This could be particularly relevant in conditions such as arthritis and other inflammatory diseases .
  • Modulation of Pain Pathways : The analgesic properties may arise from its ability to modulate pain pathways, potentially affecting neurotransmitter release or receptor activity in the central nervous system.

Pharmacological Studies

Several studies have evaluated the pharmacological profile of this compound:

  • Anti-inflammatory Activity : In vitro studies demonstrated that the compound significantly reduces inflammatory markers in cell cultures, indicating its potential as an anti-inflammatory agent.
  • Cytotoxicity Assessments : Preliminary cytotoxicity tests suggest that it has low toxicity levels in normal cells while effectively targeting cancerous cells, making it a candidate for further development in cancer therapeutics.
  • Comparative Efficacy : Comparative studies with existing anti-inflammatory drugs show that this compound possesses a favorable therapeutic index, suggesting it may provide effective relief with fewer side effects compared to traditional NSAIDs .

Case Study 1: In Vivo Efficacy in Animal Models

A study conducted on rat models of arthritis demonstrated that administration of this compound led to a significant reduction in swelling and pain scores compared to control groups. The effective dose was determined to be around 5 mg/kg, showcasing its potential for clinical application.

Case Study 2: Cancer Cell Line Studies

In another study involving various cancer cell lines (e.g., glioma), the compound exhibited potent antiproliferative effects with IC50 values in the low micromolar range. This suggests that it may induce cell death through mechanisms independent of AMPK pathways, highlighting its multifaceted action against tumor cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatorySignificant reduction in markers
AnalgesicPain score reduction in models
CytotoxicityLow toxicity in normal cells
AntiproliferativeIC50 < 5 µM in cancer cells

Table 2: Comparative Efficacy with Other Compounds

Compound NameAnti-inflammatory Efficacy (mg/kg)Analgesic Efficacy (pain score reduction)
This compound5Significant
Traditional NSAID (e.g., Ibuprofen)10Moderate

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